methyl 5-cyano-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-cyano-2-methylfuran-3-carboxylate: is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate.
Industrial Production Methods: Industrial production methods for methyl 5-cyano-2-methylfuran-3-carboxylate typically involve large-scale synthesis using optimized versions of the above-mentioned laboratory methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry: Methyl 5-cyano-2-methylfuran-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential biological activities, such as anticancer and antiparasitic properties .
Industry: In the industrial sector, it is used in the production of polymers and as a building block for various chemical products .
Mechanism of Action
The mechanism by which methyl 5-cyano-2-methylfuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylate groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Comparison: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity .
Properties
CAS No. |
59760-34-8 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 5-cyano-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,1-2H3 |
InChI Key |
BOGZKGKOHUYATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C#N)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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